rac-(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid, trans
Overview
Description
rac-(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid, trans: is an organic compound characterized by a cyclopropane ring substituted with a 3-methoxyphenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid, trans typically involves the following steps:
Starting Material: The synthesis begins with cinnamic acid.
Methylation: The cinnamic acid undergoes methylation to form methyl cinnamate.
Cyclopropanation: The methyl cinnamate is then subjected to cyclopropanation, resulting in the formation of a cyclopropane ring.
Hydrolysis: The final step involves hydrolysis to yield the desired this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry:
- Used as an intermediate in organic synthesis for the preparation of more complex molecules.
- Employed in the study of cyclopropane ring-opening reactions.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored as a potential lead compound for the development of new pharmaceuticals.
Industry:
- Utilized in the synthesis of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid, trans involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways involving the cyclopropane ring and the methoxyphenyl group, which can interact with enzymes and receptors in biological systems. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
- trans-2-Phenylcyclopropanecarboxylic Acid
- Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (3-phenoxyphenyl)methyl ester
Uniqueness:
- The presence of the methoxy group in rac-(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid, trans imparts unique electronic and steric properties, making it distinct from other cyclopropane derivatives.
- Its specific substitution pattern allows for unique reactivity and potential applications in various fields .
Biological Activity
Rac-(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid, commonly referred to as trans-2-(3-Methoxyphenyl)cyclopropanecarboxylic acid, is a cyclopropanecarboxylic acid derivative with a molecular formula of CHO and a molecular weight of 192.21 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of ethylene biosynthesis in plants and its implications in various therapeutic areas.
- IUPAC Name : rac-(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid
- CAS Number : 34919-31-8
- Molecular Weight : 192.21 g/mol
- Structure : The compound features a cyclopropane ring substituted with a methoxyphenyl group and a carboxylic acid functional group.
Ethylene Biosynthesis Inhibition
Research indicates that cyclopropanecarboxylic acids, including rac-(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid, play a significant role in inhibiting ethylene biosynthesis in plants. Ethylene is a critical plant hormone involved in various physiological processes such as fruit ripening and senescence. The compound acts as an analog to 1-aminocyclopropane-1-carboxylic acid (ACC), the precursor to ethylene, thereby inhibiting the action of ACC oxidase enzymes (ACO) involved in ethylene production.
Table 1: Inhibition Potency of Cyclopropanecarboxylic Acids
Compound | Binding Constant (M) | ΔG (kcal/mol) |
---|---|---|
rac-(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid | TBD | TBD |
(1S,2R)(E)-2-phenyl-cyclopropane-1-carboxylic acid | 3.53 × 10 | -6.2 |
Methylcyclopropane | 0.188 × 10 | -3.1 |
The binding studies suggest that rac-(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid exhibits comparable or superior binding affinity to ACO compared to other known inhibitors .
Therapeutic Potential
In addition to its role in plant biology, there is emerging interest in the therapeutic applications of this compound in human health. Its structural similarity to other bioactive compounds suggests potential anti-inflammatory and analgesic properties. Preliminary studies have indicated that derivatives of cyclopropanecarboxylic acids can modulate pain pathways and inflammatory responses.
Study on Ethylene Inhibition
A study published in "Bioactive Compounds in Health and Disease" explored the effects of various cyclopropanecarboxylic acids on ethylene production in Arabidopsis thaliana. The results demonstrated that rac-(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid significantly reduced ethylene levels when applied to plant tissues, highlighting its potential as a natural growth regulator .
Molecular Docking Studies
Molecular docking studies have been conducted to assess the interaction between this compound and ACO enzymes. The results indicated strong binding interactions, suggesting that modifications to the cyclopropane structure could enhance its inhibitory effects on ethylene biosynthesis .
Properties
IUPAC Name |
(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-14-8-4-2-3-7(5-8)9-6-10(9)11(12)13/h2-5,9-10H,6H2,1H3,(H,12,13)/t9-,10+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQTZPLHSZFWIY-VHSXEESVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC2C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@@H]2C[C@H]2C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801192250 | |
Record name | rel-(1R,2R)-2-(3-Methoxyphenyl)cyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801192250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34919-31-8 | |
Record name | rel-(1R,2R)-2-(3-Methoxyphenyl)cyclopropanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34919-31-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(1R,2R)-2-(3-Methoxyphenyl)cyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801192250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rac-(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.